9-Methoxyacridine

Übersicht

Beschreibung

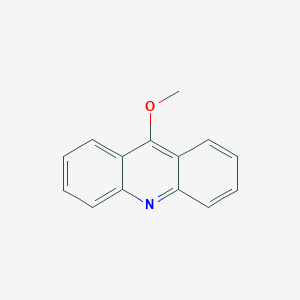

9-Methoxyacridine (C₁₄H₁₁NO) is an acridine derivative with a methoxy (-OCH₃) substituent at the 9-position of the heterocyclic ring. It is synthesized via nucleophilic substitution of 9-chloroacridine with sodium methoxide, yielding pale yellow crystals with a melting point of 99–101°C and a moderate synthesis yield of 63% .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyacridine typically involves the reaction of acridine with methanol in the presence of a catalyst. One common method includes the Ullmann condensation reaction, where 2-chlorobenzoic acid reacts with aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with methanol to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Ullmann condensation reactions followed by cyclization and methoxylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Methoxyacridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can convert it into aminoacridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Acridone derivatives.

Reduction: Aminoacridine derivatives.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

In biological research, 9-Methoxyacridine has been extensively studied for its role as a DNA intercalator. This property allows it to bind between DNA base pairs, making it useful for investigating DNA-protein interactions and cellular processes.

Key Biological Applications:

- DNA Intercalation: Facilitates studies on DNA replication and transcription processes.

- Fluorescent Probes: Acts as a probe in fluorescence microscopy to visualize cellular components.

Medicinal Applications

The medicinal potential of this compound has been explored, particularly its anticancer properties. Studies indicate that compounds with acridine structures can disrupt cellular functions by intercalating into DNA, leading to apoptosis in cancer cells.

Case Studies:

-

Antimycobacterial Activity: Research demonstrated that 9-hydroxy-4-methoxyacridine exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study utilized resazurin reduction microplate assays to determine minimum inhibitory concentrations (MICs), revealing effective synergy with conventional anti-TB drugs like rifampicin .

Compound MIC (µg/mL) Synergistic Effect with Rifampicin Acridine-9-carboraldehyde 0.238 Yes (FIC ≤ 0.5) 9-Hydroxy-4-methoxyacridine TBD TBD - Anticancer Research: The ability of this compound to intercalate into DNA has led to investigations into its potential as an anticancer agent. Studies have shown selective cytotoxicity against various solid tumors, indicating promising therapeutic applications .

Industrial Applications

In addition to its scientific research applications, this compound is also utilized in industrial settings:

Wirkmechanismus

The primary mechanism of action of 9-Methoxyacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound also interacts with various enzymes involved in DNA processing, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The reactivity and applications of acridine derivatives are highly dependent on substituent position, electronic effects, and steric hindrance. Below is a comparative analysis of 9-Methoxyacridine and its analogs:

Table 1: Key Properties of this compound and Analogs

Reactivity and Functional Performance

- Amine Coupling Efficiency: this compound reacts smoothly with diamines (e.g., spermidine derivatives) to form bis-acridine compounds in yields up to 82% .

- Electronic Effects :

The methoxy group at position 9 is electron-donating, enhancing the electron density of the acridine ring and facilitating nucleophilic substitution reactions. Chlorine substituents (e.g., in 6,9-dichloro-2-methoxyacridine) introduce electron-withdrawing effects, increasing electrophilicity for reactions with amines .

Research Findings and Challenges

- Synthetic Limitations :

The preparation of 4,5-dimethyl-9-methoxyacridine requires multiple steps, including Ullmann condensation and phosphorus oxychloride-mediated chlorination, with challenges in isolating intermediates . - Biological Efficacy : While this compound derivatives show promise in preclinical studies, their clinical translation is hindered by toxicity and selectivity issues. Modifying substituent patterns (e.g., introducing hydrophilic groups) may improve pharmacokinetics .

Biologische Aktivität

9-Methoxyacridine is an acridine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant antiparasitic properties, making it a candidate for further research in treating various diseases caused by protozoan parasites.

Chemical Structure and Properties

The chemical structure of this compound can be described as a methoxy group attached to the ninth position of the acridine ring system. This modification plays a crucial role in its biological activity.

Antiparasitic Properties

Research indicates that this compound and its derivatives exhibit potent antiparasitic activities against pathogens such as Leishmania infantum and Trypanosoma brucei. A study demonstrated that various acridine derivatives, including this compound, showed strong in vitro antiproliferative effects against these parasites while maintaining low toxicity towards human cells .

Table 1: Antiparasitic Activity of this compound Derivatives

| Compound | Target Parasite | IC50 (µM) | Cytotoxicity (Human Cells) |

|---|---|---|---|

| This compound | Leishmania infantum | 5.2 | >20 |

| 9-Amino-6-chloro-2-methoxyacridine | Trypanosoma brucei | 4.8 | >25 |

| Unsubstituted bisacridines | Leishmania infantum | 3.5 | >30 |

The effectiveness of these compounds is believed to stem from their ability to interfere with DNA metabolism in the parasites, leading to cell cycle arrest and subsequent cell death .

The proposed mechanism of action for this compound involves multiple targets within the parasite's metabolic pathways. Studies have shown that these compounds can disrupt mitochondrial function and affect membrane potential, which are critical for parasite survival .

- Mitochondrial Potential : Acridine derivatives were found to induce changes in mitochondrial membrane potential, which is essential for ATP production in parasites.

- Lipid Metabolism : The compounds also influence lipid metabolism, leading to the accumulation of lipid droplets within the parasites .

Fluorescence Studies

Fluorescent derivatives of acridine, such as 9-amino-6-chloro-2-methoxyacridine, have been utilized to study energy transduction in cellular membranes. These studies reveal insights into how such compounds can affect cellular respiration and energy transfer processes in both prokaryotic and eukaryotic cells .

Clinical Applications

- Antimalarial Activity : A clinical study indicated that acridine derivatives could serve as potential antimalarial agents due to their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria .

- Antileishmanial Treatment : Another case study highlighted the use of a combination therapy involving methoxyacridines for treating leishmaniasis, demonstrating improved efficacy compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Methoxyacridine, and how can purity be ensured?

- Methodology : The most common synthesis involves reacting 9-chloroacridine with sodium methoxide in methanol, yielding 63% after recrystallization from light petroleum (60–80°C) . Key steps include:

- Reagent preparation : Generate sodium methoxide in situ by dissolving sodium metal in methanol.

- Reaction monitoring : Use TLC or HPLC to track completion.

- Purification : Recrystallize the crude product to remove unreacted starting materials and byproducts.

- Characterization : Confirm purity via melting point (99–101°C, though literature reports 103°C ), NMR (δ 4.26 ppm for OCH₃, 8.0 ppm for acridine protons), and elemental analysis .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- ¹H-NMR : Identify the methoxy group (singlet at δ 4.26) and aromatic protons (δ 8.0) .

- Melting point analysis : Compare observed values (99–101°C) with literature (103°C) to assess purity .

- UV-Vis spectroscopy : Acridine derivatives typically show λmax at ~360–400 nm, useful for quantifying concentration in solution.

- Mass spectrometry : Confirm molecular weight (209.247 g/mol for C₁₄H₁₁NO) .

Advanced Research Questions

Q. How should researchers interpret discrepancies in melting points of synthesized this compound (e.g., 99–101°C vs. literature 103°C)?

- Methodology :

- Impurity analysis : Use HPLC or GC-MS to detect residual solvents or byproducts. Recrystallization solvents (e.g., light petroleum) may lower observed melting points .

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Cross-validate : Compare NMR data with literature to confirm structural integrity despite melting point variations .

Q. What strategies optimize the synthesis yield and scalability of this compound?

- Methodology :

- Reaction kinetics : Vary temperature (60–100°C) and reaction time (6–24 hrs) to maximize conversion of 9-chloroacridine.

- Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate methoxide ion availability .

Q. How can this compound’s DNA intercalation mechanism be studied experimentally?

- Methodology :

- Fluorescence quenching : Monitor changes in ethidium bromide-DNA complex fluorescence upon adding this compound, as intercalators displace ethidium .

- Viscosity measurements : Increased DNA solution viscosity upon intercalation confirms binding mode.

- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding affinity and orientation within DNA base pairs .

Q. Key Methodological Recommendations

- Reproducibility : Document all reaction conditions (solvent grade, temperature gradients) and characterize intermediates .

- Contradiction resolution : Cross-reference multiple characterization techniques (e.g., NMR, X-ray from ) when physical properties deviate from literature .

- Ethical reporting : Cite prior synthetic protocols (e.g., Albert’s method ) and disclose modifications to established procedures .

Eigenschaften

IUPAC Name |

9-methoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWKWDAMIJZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144856 | |

| Record name | 9-Methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-90-7 | |

| Record name | 9-Methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPC8RDS67E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.